molecular formula C16H12N2O6 B609865 DN 61A Phenazine deriv CAS No. 101708-64-9

DN 61A Phenazine deriv

Cat. No. B609865
M. Wt: 328.2763
InChI Key: RZKNRCBVLASAPK-UHFFFAOYSA-N
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Description

PD 116152 is a new, highly substituted phenazine with antitumor activity was isolated from the culture broth of a Streptomyces sp. It is a novel phenazine antitumor antibiotic. The antibiotic is selectively active versus the bacterium Streptococcus pneumoniae (MIC less than 0.46 microgram/ml);  the antitumor activity versus murine P388 leukemia is T/C 149.

Scientific Research Applications

Metabolism and Function in Bacteria

  • Bacterial Interactions and Biotechnological Processes : Phenazine derivatives impact bacterial behavior and ecological fitness. They act as electron shuttles, modify cellular redox states, influence gene expression, contribute to biofilm formation, and enhance bacterial survival. They also affect eukaryotic hosts, influencing plant growth and systemic resistance (Pierson & Pierson, 2010).

Cancer Chemoprevention and Anti-Inflammatory Agents

  • Inhibition of Cancer Cell Growth : Novel marine-derived phenazine derivatives have been shown to inhibit TNF-α-induced NFκB activity and nitric oxide production, suggesting potential anti-inflammatory and anti-cancer effects (Kondratyuk et al., 2012).

Anticancer Activities

  • Potential Anti-Cancer Agents : Phenazine derivatives, both natural and synthetic, have been extensively studied for their anti-cancer properties. This review provides an overview of the experimental findings related to their anti-cancer activity (Cimmino et al., 2012).

Biosynthesis and Regulation

  • Biosynthesis in Fluorescent Pseudomonas spp. : Phenazines, synthesized by some strains of fluorescent Pseudomonas spp., have antibiotic properties and play roles in the genetics, biochemistry, and regulation of their synthesis. These compounds are pivotal in environmental interactions and biological control agents against soilborne plant pathogens (Mavrodi et al., 2006).

Pharmacological Activities

  • Diverse Biological Activities : Phenazine derivatives exhibit a range of pharmacological activities, including antimicrobial, antiparasitic, neuroprotective, insecticidal, anti-inflammatory, and anticancer activities. They are promising candidates for drug development (Yan et al., 2021).

Optical Sensing and Biosensors

  • Application in Sensing and Biosensors : Phenazine derivatives show potential in fabricating sensors and biosensors due to their tunable structures, excellent optical performance, and proper binding abilities. They are effective in sensing target ions or molecules through non-covalent interactions (Xiao-ni et al., 2020).

Environmental and Ecological Roles

  • Ecological Roles in Fluorescent Pseudomonas spp. : Phenazines produced by some fluorescent Pseudomonas spp. play important ecological roles, acting as virulence factors and contributing to pathogen suppression. This review highlights recent insights into their diversity and ecological significance (Mavrodi et al., 2013).

properties

IUPAC Name

methyl (6Z)-7-hydroxy-6-(hydroxymethylidene)-8-methyl-4,9-dioxo-10H-phenazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-6-14(21)8(5-19)11-13(15(6)22)18-10-7(16(23)24-2)3-4-9(20)12(10)17-11/h3-5,18-19,21H,1-2H3/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMHKBMRFUGOOD-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO)C2=C(C1=O)NC3=C(C=CC(=O)C3=N2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C\O)/C2=C(C1=O)NC3=C(C=CC(=O)C3=N2)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906512
Record name Methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-4,10-dihydrophenazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DN 61A Phenazine deriv

CAS RN

101708-64-9
Record name PD 116152
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101708649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 6-formyl-7,9-dihydroxy-8-methyl-4-oxo-4,10-dihydrophenazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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